

# Velusetrag in Gastroparesis: A Comparative Guide to Clinical Trial Endpoints

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the clinical trial endpoints for **Velusetrag hydrochloride** in the treatment of gastroparesis, benchmarked against other prokinetic agents. The information is intended to support research, scientific discovery, and drug development in this challenging therapeutic area.

### Comparative Analysis of Efficacy and Safety Endpoints

The following tables summarize the key quantitative data from clinical trials of Velusetrag and comparator drugs, focusing on primary and secondary endpoints related to symptom improvement and gastric emptying, as well as safety and tolerability.

## Table 1: Efficacy Endpoints in Gastroparesis Clinical Trials



| Drug (Trial<br>Identifier)            | Primary<br>Endpoint(s)                                                                                                          | Key Secondary<br>Endpoint(s)                                                                                                      | Results                                                                                                                                                                                                                                                                                                                                                                     |
|---------------------------------------|---------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Velusetrag (Phase 2b;<br>NCT02267525) | Change from baseline in the 7-day mean Gastroparesis Cardinal Symptom Index 24-hour composite score (GCSI-24H) at week 4.[1][2] | Change from baseline in Gastroparesis Rating Scale (GRS) total score, gastric emptying time, and individual GCSI subscale scores. | 5 mg dose showed a statistically significant improvement in GCSI score (nominal p=0.0327) and GRS total score (nominal p=0.0159) at 4 weeks compared to placebo.  [3] Significant improvement in gastric emptying time was also observed (nominal p<0.001). Higher doses (15 mg and 30 mg) did not show significant symptom improvement despite improving gastric emptying. |
| Velusetrag (Phase 2;<br>NCT01718938)  | Proportion of subjects with a ≥20% reduction from baseline in gastric emptying half-time (GE t1/2) on day 7.[4]                 | Absolute and percent change from baseline in GE t1/2.[4]                                                                          | 30 mg dose<br>significantly increased<br>the proportion of<br>subjects achieving the<br>primary endpoint<br>compared to placebo<br>(52% vs 5%,<br>P=0.002).[4]                                                                                                                                                                                                              |
| Metoclopramide<br>(NCT00845858)       | Change from baseline to week 4 in the Modified Gastroparesis Cardinal Symptom Index-Daily Diary                                 | Not specified in the provided results.                                                                                            | Statistically significant improvements were noted for nausea and postprandial fullness in a 3-week study.[6] A Phase 3 study of a                                                                                                                                                                                                                                           |



|                               | (mGCSI-DD) total<br>score.[5]                                                                                                                                    |                                                                                     | nasal spray formulation did not meet its primary endpoint in the overall population but showed significant relief for women with moderate-to-severe symptoms.[7][8]                                                                  |
|-------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Domperidone (DOM-<br>USA-5)   | Improvement in total symptom score (nausea, abdominal distention/bloating, early satiety, vomiting, and abdominal pain) after 4 weeks of openlabel treatment.[9] | Deterioration in total<br>symptom scores<br>during a 4-week<br>withdrawal phase.[9] | 77% of patients showed significant symptom improvement in the open-label phase.[9] During the withdrawal phase, the placebo group had a significantly greater deterioration in symptom scores compared to the domperidone group. [9] |
| Prucalopride<br>(NCT02510976) | Change in cumulative meal-related symptoms.[10][11]                                                                                                              | Change in gastric emptying rate.[10]                                                | Significantly improved total GCSI score and its subscales compared to placebo. [12] Also significantly enhanced gastric half emptying time.[12]                                                                                      |

**Table 2: Safety and Tolerability Endpoints** 



| Drug           | Common Adverse Events                                                                                   | Serious Adverse Events                                                                                                                                  |
|----------------|---------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------|
| Velusetrag     | Diarrhea, nausea, vomiting (rates were numerically highest in the 15 and 30 mg arms).[3]                | Rates of serious adverse<br>events were comparable<br>between the 5 mg dose and<br>placebo.[3] No deaths were<br>reported in the Phase 2b study.<br>[3] |
| Metoclopramide | Drowsiness, dizziness, restlessness, and risk of tardive dyskinesia with longterm use.                  | Tardive dyskinesia.                                                                                                                                     |
| Domperidone    | Dry mouth, headache,<br>dizziness.[13] Potential for<br>cardiac side effects (QTc<br>prolongation).[14] | Cardiac arrhythmias.[14]                                                                                                                                |
| Prucalopride   | Headache, nausea, abdominal pain, diarrhea.[15]                                                         | Generally well-tolerated with a favorable cardiac safety profile. [12]                                                                                  |

## **Experimental Protocols Gastric Emptying Scintigraphy (GES)**

Gastric emptying scintigraphy is the gold standard for objectively measuring the rate at which food leaves the stomach.[16]

- Patient Preparation: Patients are typically required to discontinue medications that may affect gastric emptying for 48-72 hours prior to the test.[17] This includes prokinetic agents and opiate analgesics.[17] Smoking should also be ceased the night before the test.[18] Patients are required to be nil by mouth from midnight before the study.[18]
- Standardized Meal: A standardized low-fat, egg-white meal is consumed by the patient within 10 minutes.[16][19] The meal is radiolabeled with 0.5 to 1.0 mCi of 99mTc-sulfur colloid.[16]



- Imaging Protocol: Imaging is performed at 0, 1, 2, and 4 hours after meal ingestion.[19] Oneminute images are acquired at each time point.[16]
- Data Analysis: The percentage of gastric retention is calculated at each time point by
  measuring the amount of radioactivity remaining in the stomach. Delayed gastric emptying is
  diagnosed if retention is >90% at 1 hour, >60% at 2 hours, or >10% at 4 hours.[20]

#### Patient-Reported Outcome (PRO) Measures

Gastroparesis Cardinal Symptom Index (GCSI)

The GCSI is a validated patient-reported outcome measure used to assess the severity of gastroparesis symptoms.[3][21]

- Administration: Patients rate the severity of nine symptoms over the past two weeks on a Likert scale from 0 (none) to 5 (very severe).[22][23]
- Subscales: The nine items are grouped into three subscales:
  - Nausea/Vomiting (3 items: nausea, retching, vomiting)[24]
  - Postprandial Fullness/Early Satiety (4 items: stomach fullness, unable to finish a normalsized meal, feeling excessively full after meals, loss of appetite)[24]
  - Bloating (2 items: bloating, stomach visibly larger)[24]
- Scoring: A total GCSI score is calculated as the average of the three subscale scores.[3]

Gastroparesis Cardinal Symptom Index - Daily Diary (GCSI-DD)

A daily diary version of the GCSI was developed to minimize recall bias.[25]

- Administration: Patients record the severity of five key symptoms (nausea, early satiety, postprandial fullness, upper abdominal pain, and number of vomiting episodes) over the last 24 hours.[26]
- Scoring: Four of the symptoms are rated on a 0-4 scale (none to very severe).[26] Vomiting
  is assessed as the number of episodes, capped at four.[26] The total daily score is the sum



of the item scores divided by five.[26]

Gastroparesis Rating Scale (GRS)

The GRS is a proprietary patient-reported outcome tool that assesses the severity, frequency, and timing of seven symptom domains, including the three covered by the GCSI.[3]

#### **Visualizing the Clinical Trial Workflow**

The following diagram illustrates a typical workflow for a clinical trial investigating a new treatment for gastroparesis.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A randomized, double-blind, placebo-controlled, phase 2b study of the efficacy and safety
  of velusetrag in subjects with diabetic or idiopathic gastroparesis PubMed
  [pubmed.ncbi.nlm.nih.gov]
- 2. Publication News 70 15.05.2023 NEUROdiab [neurodiab.eu]



- 3. scispace.com [scispace.com]
- 4. Velusetrag accelerates gastric emptying in subjects with gastroparesis: a multicentre, double-blind, randomised, placebo-controlled, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. A multicenter placebo-controlled clinical trial of oral metoclopramide in diabetic gastroparesis PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metoclopramide Nasal Spray in Women With Symptomatic Diabetic Gastroparesis: A Randomized, Double-Blind, Placebo-Controlled Phase 3 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. evokepharmainc.gcs-web.com [evokepharmainc.gcs-web.com]
- 9. Domperidone in the management of symptoms of diabetic gastroparesis: efficacy, tolerability, and quality-of-life outcomes in a multicenter controlled trial. DOM-USA-5 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. darmzentrum-bern.ch [darmzentrum-bern.ch]
- 13. Domperidone for Gastrointestinal Disorders · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 14. CARDIAC SAFETY AND CLINICAL EFFICACY OF DOMPERIDONE USE IN GASTROPARESIS USING AN FDA APPROVED IND PROTOCOL: A PROSPECTIVE 11-YEARS STUDY - Digestive Disease Week [ddw.digitellinc.com]
- 15. Prucalopride: safety, efficacy and potential applications PMC [pmc.ncbi.nlm.nih.gov]
- 16. Gastric Emptying Scan StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. med.emory.edu [med.emory.edu]
- 18. aci.health.nsw.gov.au [aci.health.nsw.gov.au]
- 19. tech.snmjournals.org [tech.snmjournals.org]
- 20. mdpi.com [mdpi.com]
- 21. Development and validation of a patient-assessed gastroparesis symptom severity measure: the Gastroparesis Cardinal Symptom Index PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. houstonheartburn.com [houstonheartburn.com]
- 23. mobile.fpnotebook.com [mobile.fpnotebook.com]



- 24. Gastroparesis Cardinal Symptom Index (GCSI): development and validation of a patient reported assessment of severity of gastroparesis symptoms PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Development and content validity of a gastroparesis cardinal symptom index daily diary PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. fda.gov [fda.gov]
- To cite this document: BenchChem. [Velusetrag in Gastroparesis: A Comparative Guide to Clinical Trial Endpoints]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683486#clinical-trial-endpoints-for-velusetraghydrochloride-in-gastroparesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com